molecular formula C8H9BrN2 B3208813 5-Bromo-2,3-dihydro-1H-indol-1-amine CAS No. 1053183-59-7

5-Bromo-2,3-dihydro-1H-indol-1-amine

Cat. No.: B3208813
CAS No.: 1053183-59-7
M. Wt: 213.07 g/mol
InChI Key: RZAKZBSQPHXBDB-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-indol-1-amine is a chemical compound of interest in scientific research and development, particularly as a building block in medicinal chemistry. Its structure incorporates both bromine and amine functional groups, making it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in the synthesis of potential pharmacologically active agents, where it can serve as a core scaffold. The bromine substituent offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse structural elements. The amine group is a common handle for forming amide bonds or creating salt derivatives to modify solubility and properties. This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

5-bromo-2,3-dihydroindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-2,5H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAKZBSQPHXBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1H-indol-1-amine typically involves the bromination of 2,3-dihydro-1H-indol-1-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the reproducibility and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1H-indol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indole compounds .

Scientific Research Applications

5-Bromo-2,3-dihydro-1H-indol-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: This compound can be used to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.

    Medicine: Research into its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities, is ongoing.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydro-1H-indol-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Ring Saturation
  • 5-Bromo-1H-indol-3-amine hydrochloride (CAS: 1893457-72-1): An unsaturated indole derivative with bromine at position 5 and an amine at position 3. The aromatic indole ring enhances π-π stacking interactions but reduces conformational flexibility compared to the dihydroindoline scaffold .
  • 2-Methyl-2,3-dihydro-1H-indol-1-amine (DP4) : A saturated indoline analog with a methyl group at position 2 instead of bromine. The absence of bromine reduces steric bulk and alters electronic properties, impacting receptor binding .
Substituent Position and Identity
  • 7-Bromo-1H-indol-5-amine (CAS: 196205-07-9): Bromine at position 7 and amine at position 5 on an unsaturated indole. Positional isomerism significantly affects dipole moments and intermolecular interactions .
  • 5-Bromo-3-[(3-hydroxyphenyl)amino]-2,3-dihydro-1H-indol-2-one: Features a keto group at position 2 and an anilino substituent at position 3.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR)
5-Bromo-2,3-dihydro-1H-indol-1-amine ~213.06 (estimated) Not reported Expected NH₂ stretch (IR: ~3400 cm⁻¹); δ 4.2 ppm (CH₂, ¹H NMR).
5-Bromo-1H-indol-3-amine hydrochloride 247.52 Not reported ¹H NMR (DMSO-d₆): δ 7.45 (s, 1H, H-2), 6.95 (d, 1H, H-4) .
7-Bromo-1H-indol-5-amine 211.06 Not reported HRMS: m/z 211.062 (M⁺) .

Biological Activity

5-Bromo-2,3-dihydro-1H-indol-1-amine is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, supported by data tables and case studies.

This compound features a bromine atom at the 5th position of the indole ring, influencing its reactivity and biological activity. The synthesis typically involves bromination of 2,3-dihydro-1H-indol-1-amine using reagents such as bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform at room temperature.

Synthetic Routes

MethodReagentsConditions
BrominationBr₂ or NBSDCM/Chloroform, RT
ReductionLiAlH₄ or NaBH₄Anhydrous conditions
SubstitutionNucleophiles (amines, thiols)Various solvents

Antimicrobial Activity

Research indicates that derivatives of 5-bromo compounds exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives of 5-bromoisatin combined with pyrimidine and evaluated their antimicrobial activity. Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.355 µM to 1.58 µM against various bacterial and fungal strains .

Table 1: Antimicrobial Activity of 5-Bromoisatin Derivatives

CompoundMIC (µM)Bacterial StrainsFungal Strains
3a1.58S. aureusC. albicans
3g0.355E. coliA. niger
3h0.856B. subtilisA. niger

Neuroprotective Properties

Recent studies have also explored the neuroprotective effects of indole derivatives, including 5-bromo compounds. These compounds have shown promise in reducing oxidative stress and protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .

Table 2: Neuroprotective Effects

CompoundMechanism of ActionStudy Reference
5-Bromo DerivativeAntioxidant propertiesPMC9655341
Indole DerivativesModulation of neuroinflammatory pathwaysResearchGate Study

The biological activity of 5-bromo derivatives is largely attributed to their interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances binding affinity, which may contribute to their therapeutic effects .

Case Studies

In a study published in Nature Communications, researchers demonstrated that certain derivatives exhibited selective binding to melatonin receptors, indicating potential applications in sleep disorders and circadian rhythm regulation .

Q & A

Q. What are the established synthetic routes for 5-Bromo-2,3-dihydro-1H-indol-1-amine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common synthesis involves coupling reactions using catalysts like CuI in solvent systems such as PEG-400/DMF (2:1). For example, a related indole derivative was synthesized via azide-alkyne cycloaddition with CuI catalysis, yielding 50% after purification by flash column chromatography (70:30 EtOAc/hexane) . Key parameters to optimize include reaction time (e.g., 12 hours), solvent polarity, and catalyst loading. TLC (Rf = 0.30 in EtOAc/hexane) and NMR (¹H/¹³C) are critical for monitoring reaction progress and purity validation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer : ¹H/¹³C NMR and HRMS are standard for structural confirmation. For instance, FAB-HRMS (m/z 427.0757 [M+H]⁺) and NMR chemical shifts (e.g., indole NH at δ 10–12 ppm) are diagnostic . Discrepancies in data (e.g., unexpected splitting) may arise from tautomerism or impurities. Cross-validation with alternative methods like IR (C-Br stretch ~560 cm⁻¹) or X-ray crystallography (if crystalline) is recommended.

Advanced Research Questions

Q. How do substituent variations (e.g., halogen substitution) influence the biological activity of this compound analogs?

  • Methodological Answer : Halogen substitution (Br vs. Cl, I) alters electronic and steric properties, impacting receptor binding. For example, replacing Br with Cl in similar indole derivatives reduced α-glucosidase inhibition by 30%, while fluoro analogs showed enhanced blood-brain barrier penetration . A systematic SAR study should include:
  • Electrostatic potential mapping (computational) to predict binding affinity.
  • In vitro assays (e.g., enzyme inhibition, receptor binding) with IC₅₀ comparisons.
  • LogP measurements to assess hydrophobicity changes.

Q. How can researchers resolve contradictory data on the compound’s mechanism of action across different biological assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, cell lines). For example, conflicting reports on 5-HT receptor binding (agonist vs. antagonist) can be addressed by:
  • Dose-response curves across multiple concentrations.
  • Orthogonal assays (e.g., cAMP vs. calcium flux measurements).
  • Structural modeling to identify binding poses in different receptor conformations .

Q. What experimental design frameworks are suitable for studying multifactorial interactions (e.g., solvent, temperature, catalyst) in the synthesis of novel analogs?

  • Methodological Answer : Factorial design (e.g., 2³ full factorial) allows simultaneous testing of variables. For example:
FactorLow LevelHigh Level
Temperature25°C90°C
Catalyst (CuI)0.5 eq1.5 eq
SolventDMFPEG-400
Response variables: Yield, purity (HPLC). ANOVA identifies significant interactions .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Rule of Five compliance).
  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., 5-HT₆ receptor).
  • QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with activity .

Methodological Considerations Table

Research StageKey Tools/TechniquesReferences
Synthesis OptimizationFactorial design, flash chromatography
Structural AnalysisNMR, HRMS, X-ray crystallography
Biological ScreeningOrthogonal assays, dose-response curves
Computational DesignMolecular docking, QSAR models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dihydro-1H-indol-1-amine
Reactant of Route 2
5-Bromo-2,3-dihydro-1H-indol-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.